molecular formula C7H13NO B3258248 4-Butylazetidin-2-one CAS No. 30217-27-7

4-Butylazetidin-2-one

Cat. No. B3258248
CAS RN: 30217-27-7
M. Wt: 127.18 g/mol
InChI Key: XQZKCDJWJWYELI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidinones, including 4-Butylazetidin-2-one, have been synthesized through various methods . The synthetic chemistry of azetidines is an important yet undeveloped research area, despite their ubiquity in natural products and importance in medicinal chemistry .


Molecular Structure Analysis

Azetidinones, like this compound, are four-membered lactams . A lactam is a cyclic amide, and β-lactams are named so because the nitrogen atom is attached to the β-carbon atom relative to the carbonyl . The molecular structure of this compound can be analyzed using techniques like mass spectrometry .


Chemical Reactions Analysis

β-lactams, including this compound, are more readily hydrolyzed than linear amides or larger lactams . This is due to the ring strain, which is further increased by fusion to a second ring, as found in most β-lactam antibiotics .

Scientific Research Applications

Synthesis Building Blocks

4-Butylazetidin-2-one derivatives are utilized as key intermediates in organic synthesis. For instance, enantiopure 4-formylazetidin-2-ones have been employed to synthesize 4-aminopiperidin-2-ones. This process involves ring expansion and reductive cyclization, demonstrating the utility of azetidinones in complex organic syntheses (Krishnaswamy, Govande, & Deshmukh, 2003).

Stereoselective Synthesis

This compound compounds are instrumental in the stereoselective synthesis of other complex molecules. A study demonstrated a one-pot synthesis of cis-3-substituted-4-formylazetidin-2-ones, highlighting their versatility in creating structurally complex and stereochemically specific compounds (Alcaide et al., 1991).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of this compound play a significant role. They are foundational in the development of drugs, especially in the context of diabetes treatment. Incretin-based drugs, for instance, utilize these derivatives to regulate glucose metabolism, demonstrating their importance in pharmaceutical applications (Lovshin & Drucker, 2009).

Pharmaceutical Synthesis

The pharmaceutical industry employs this compound derivatives in the synthesis of various therapeutic agents. For example, diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via reduction of C-3 functionalized azetidin-2-ones is one such application, showcasing their importance in creating pharmaceutically relevant compounds (Mehra, Neetu, & Kumar, 2013).

Chemical Research

In chemical research, this compound derivatives serve as crucial reagents. They are used in developing novel synthetic routes and methodologies. An example of this is the synthesis of 4-Heterofunction-Substituted azetidin-2-ones from 3-(1-Hydroxy)ethyl-4-phenylsulfinylazatidin-2-one, indicating their broad applicability in chemical synthesis (Kita et al., 1992).

properties

IUPAC Name

4-butylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-3-4-6-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZKCDJWJWYELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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